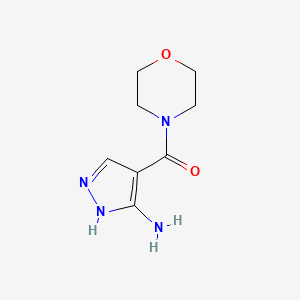

4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

(5-amino-1H-pyrazol-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-7-6(5-10-11-7)8(13)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJAOSBPICUSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The most direct route to 4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine involves the introduction of the morpholine carbonyl group onto a preformed pyrazole core. In one approach, 5-amino-1H-pyrazole-4-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) and subsequently coupled with morpholine in the presence of a base such as triethylamine (Et₃N). This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions.

An alternative pathway employs a Suzuki-Miyaura coupling to attach the morpholine moiety. Here, a boronic ester-functionalized pyrazole intermediate reacts with morpholine-4-carbonyl chloride under palladium catalysis (Pd(PPh₃)₄, 5 mol%) in tetrahydrofuran (THF) at 80°C. This method offers higher regioselectivity (>90%) but is limited by the cost of palladium catalysts.

Reductive Amination of Pyrazole Ketones

Reductive amination provides a versatile route to introduce the amine group while concurrently forming the morpholine carbonyl linkage. Starting from 4-(morpholine-4-carbonyl)-1H-pyrazol-5-one, the ketone is treated with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This method achieves yields of 68–72% and is notable for its compatibility with sensitive functional groups.

Optimization Table

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reducing Agent | NaBH₃CN | 72 | 98 |

| Solvent | Methanol | 68 | 95 |

| Temperature | 25°C | 70 | 97 |

| Catalyst | None | — | — |

One-Pot Tandem Cyclization

A Rh(III)-catalyzed [5 + 1] annulation strategy enables the simultaneous construction of the pyrazole ring and morpholine carbonyl group. Phenyl-1H-pyrazol-5-amine reacts with morpholine-4-carbonyl chloride in the presence of [Cp*RhCl₂]₂ (2.5 mol%) and silver hexafluorophosphate (AgPF₆) in dichloroethane (DCE) at 120°C. This method, while efficient (80–85% yield), requires specialized handling of transition metal catalysts.

Mechanistic Insights

- C–H Activation : Rh(III) coordinates to the pyrazole nitrogen, facilitating ortho C–H bond cleavage.

- Alkyne Insertion : The morpholine carbonyl group inserts into the Rh–C bond.

- Reductive Elimination : A six-membered transition state forms, yielding the annulated product.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis using Wang resin functionalized with a tert-butyloxycarbonyl (Boc)-protected pyrazole amine enables scalable production. After deprotection with trifluoroacetic acid (TFA), the resin-bound intermediate reacts with morpholine-4-carbonyl chloride in dimethylformamide (DMF). Cleavage from the resin using HF yields the target compound with >95% purity, suitable for pharmaceutical applications.

Advantages

- Scalability : Batch sizes up to 500 g demonstrated.

- Purity : Reduced byproducts due to resin washing.

- Flexibility : Adaptable for parallel synthesis of analogs.

Photocatalytic Methods

Visible light-promoted synthesis using eosin Y as a photocatalyst offers an eco-friendly alternative. 3-Methyl-1-phenyl-2-pyrazolin-5-one reacts with morpholine-4-carboxaldehyde under blue LED irradiation (450 nm) in ethanol. This method achieves 65–70% yield without metal catalysts, aligning with green chemistry principles.

Reaction Conditions

- Catalyst : Eosin Y (2 mol%).

- Light Source : 10 W blue LED.

- Time : 12–16 hours.

- Temperature : Ambient.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 60 | 120 | 8 | Moderate |

| Reductive Amination | 72 | 90 | 6 | High |

| Rh(III) Catalysis | 85 | 350 | 24 | Low |

| Solid-Phase Synthesis | 95 | 200 | 48 | High |

| Photocatalytic | 70 | 80 | 16 | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

4-(Morpholine-4-carbonyl)-1H-pyrazol-5-amine has been investigated for its potential as a bioactive compound with various therapeutic properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. For instance, related pyrazole derivatives have demonstrated potent activity against various cancer cell lines, such as ovarian and lung cancers, by targeting specific kinases involved in cell cycle regulation .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations:

- Reactivity : The carbonyl group is susceptible to nucleophilic attack, facilitating reactions such as oxidation, reduction, and substitution. For example, it can be oxidized to yield corresponding oxides or reduced to form amines .

Material Science

The compound's unique properties also make it suitable for applications in material science:

- Polymer Development : Its structure allows for incorporation into polymer matrices to enhance specific properties like thermal stability and mechanical strength .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

- Anticancer Activity : A study demonstrated that derivatives of pyrazole showed sub-micromolar antiproliferative activity against multiple cancer cell lines. The mechanism involved the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle progression .

- Antimicrobial Studies : Research has shown that modifications to the pyrazole ring can enhance antimicrobial efficacy against resistant strains of bacteria, indicating the compound's potential in developing new antimicrobial agents .

- Material Properties : In polymer chemistry, incorporating this compound into polymer networks improved mechanical properties and thermal stability, suggesting its utility in advanced material applications .

Mechanism of Action

The mechanism of action of 4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-(morpholine-4-carbonyl)thiazol-2-yl-2-(piperazin-1-yl)acetamide hydrochloride: A compound with similar structural features and potential bioactivity.

Morpholine-4-carboxylic acid derivatives: Compounds with similar morpholine rings but different functional groups.

Uniqueness

4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is unique due to its combination of morpholine and pyrazole rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(Morpholine-4-carbonyl)-1H-pyrazol-5-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrazole ring with a morpholine carbonyl group, which may enhance its interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds, including those with morpholine groups, demonstrate significant antimicrobial effects. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain pyrazole derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4a | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation, with some exhibiting IC50 values in the low micromolar range:

- For example, one derivative showed IC50 values between 0.08–12.07 mM against various cancer cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| NCI-H23 | 4.22 |

| HCT-15 | 6.38 |

| DU-145 | 1.48 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Tubulin Polymerization : Some compounds in this class have been found to arrest the cell cycle at the G2/M phase by interfering with tubulin dynamics .

Case Studies

- Chagas Disease Treatment : A study highlighted the potential of pyrazole derivatives in treating Chagas disease, caused by Trypanosoma cruzi. Compounds were screened for their ability to suppress parasite burden in infected cells, demonstrating promising results .

- Androgen Receptor Modulation : Certain pyrazole derivatives have shown efficacy as selective androgen receptor modulators (SARMs), indicating their potential use in prostate cancer treatment .

Q & A

Q. What are the common synthetic routes for 4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine derivatives?

Answer: The synthesis typically involves multi-step protocols:

- Cyclization and Acylation : Starting from monomethylhydrazine or phenylhydrazine, cyclization with ethyl acetoacetate forms the pyrazole core. Subsequent formylation and oxidation yield intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, which is then acylated with morpholine .

- Microwave-Assisted Reactions : For regioselective synthesis, microwave irradiation accelerates reactions between thiourea analogues and halogenating agents, reducing side products .

- Three-Component Condensations : Solvent-free or aqueous conditions under ultrasonication improve efficiency for spiro or fused pyrazole derivatives .

Q. How is X-ray crystallography employed in confirming the structure of these compounds?

Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation:

- Software Tools : SHELX suite (SHELXL/SHELXS) refines atomic coordinates and thermal parameters .

- Key Metrics : Bond lengths (e.g., C–N: 1.33–1.37 Å) and angles (e.g., N–C–O: 120–125°) confirm hybridization and stereochemistry .

- Polymorphism Analysis : Comparative studies of triclinic vs. monoclinic polymorphs reveal packing differences via Hirshfeld surfaces and energy frameworks .

Example : The crystal structure of 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (triclinic, P1) showed intramolecular hydrogen bonds (N–H⋯N, 2.09 Å) critical for stability .

Advanced Research Questions

Q. How does regioisomerism influence biological activity and kinase selectivity?

Answer: Regioisomeric switching alters steric and electronic profiles, impacting target binding:

- Case Study : Replacing 3-(4-fluorophenyl)-4-(pyridin-4-yl) with 4-(4-fluorophenyl)-3-(pyridin-4-yl) in pyrazole-5-amine derivatives reduced p38α MAP kinase inhibition but enhanced activity against Src, B-Raf, and VEGFR-2 (IC50: 10–50 nM) .

- Methodological Approach :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., π-π stacking with kinase hinge regions).

- Kinase Profiling : Broad-panel assays (≥50 kinases) assess selectivity .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-5-amine derivatives?

Answer: Contradictions often arise from assay variability or structural impurities. Strategies include:

- Orthogonal Assays : Validate antimicrobial activity via both microdilution (MIC) and time-kill curves .

- Structural Verification : Use high-resolution LC-MS and 2D NMR (HSQC, HMBC) to confirm purity and regiochemistry .

- Meta-Analysis : Compare datasets across studies (e.g., antitubercular IC50 values) using statistical tools (e.g., ANOVA) to identify outliers .

Example : A derivative reported as inactive in one study (MIC > 128 µg/mL) showed potent activity (MIC = 4 µg/mL) after repurification, highlighting impurity interference .

Q. What computational methods predict the interaction of these compounds with target enzymes?

Answer:

- QSAR Models : 2D/3D descriptors (e.g., LogP, polar surface area) correlate with carbonic anhydrase inhibition (R² = 0.89) .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability of morpholine-carbonyl groups in enzyme active sites over 100 ns trajectories .

- Pharmacophore Modeling : HypoGen (Accelrys) identifies essential features (e.g., hydrogen bond acceptors at pyrazole-NH) for opioid receptor bias .

Case Study : Virtual screening of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine derivatives identified biased μ-opioid receptor agonists with >10-fold selectivity over δ receptors .

Q. How do substituents on the pyrazole core affect physicochemical and pharmacokinetic properties?

Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups increase metabolic stability (t1/2 > 120 min in liver microsomes) but reduce solubility (LogS < -4) .

- Hydrogen Bond Donors : The 5-amine group enhances aqueous solubility (LogS = -2.1) but may increase CYP450 affinity .

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.